molecular formula C18H35NO10 B10860037 (2R,3S,4R,5S)-1-(6-Ethoxyhexyl)-2-methyl-3,4,5-trihydroxypiperidine tartrate CAS No. 912365-01-6

(2R,3S,4R,5S)-1-(6-Ethoxyhexyl)-2-methyl-3,4,5-trihydroxypiperidine tartrate

Cat. No.: B10860037
CAS No.: 912365-01-6
M. Wt: 425.5 g/mol
InChI Key: DZRQMHSNVNTFAQ-IVGJVWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of UT-231B involves several steps, including the formation of the piperidine ring and the introduction of the ethoxyhexyl and methyl groups. The specific synthetic routes and reaction conditions are proprietary and not widely published. the compound is typically prepared in a laboratory setting under controlled conditions to ensure purity and efficacy .

Chemical Reactions Analysis

UT-231B undergoes various chemical reactions, including:

Scientific Research Applications

UT-231B has been primarily studied for its antiviral properties, especially against hepatitis C virus. It has been tested in clinical trials to evaluate its efficacy in reducing viral load in patients who have failed previous interferon-based therapies .

Mechanism of Action

The mechanism of action of UT-231B involves the inhibition of α-glucosidase, an enzyme that plays a crucial role in the replication of hepatitis C virus. By inhibiting this enzyme, UT-231B disrupts the viral life cycle, leading to a reduction in viral replication. The compound targets specific molecular pathways involved in the translation and replication of viral RNA .

Comparison with Similar Compounds

UT-231B is unique in its specific inhibition of α-glucosidase, which sets it apart from other antiviral agents. Similar compounds include other α-glucosidase inhibitors, such as miglitol and acarbose, which are used primarily for their antidiabetic properties. UT-231B’s antiviral activity makes it distinct in its application .

Properties

CAS No.

912365-01-6

Molecular Formula

C18H35NO10

Molecular Weight

425.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(2R,3S,4R,5S)-1-(6-ethoxyhexyl)-2-methylpiperidine-3,4,5-triol

InChI

InChI=1S/C14H29NO4.C4H6O6/c1-3-19-9-7-5-4-6-8-15-10-12(16)14(18)13(17)11(15)2;5-1(3(7)8)2(6)4(9)10/h11-14,16-18H,3-10H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,13+,14-;1-,2-/m11/s1

InChI Key

DZRQMHSNVNTFAQ-IVGJVWKCSA-N

Isomeric SMILES

CCOCCCCCCN1C[C@@H]([C@H]([C@H]([C@H]1C)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCOCCCCCCN1CC(C(C(C1C)O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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